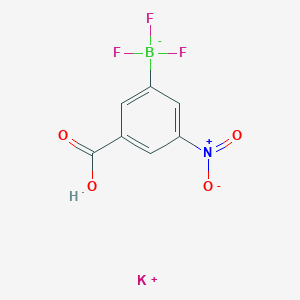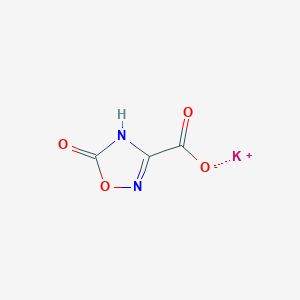
Trifluoroborate de potassium (3-carboxy-5-nitrophényl)
Vue d'ensemble
Description
Potassium (3-carboxy-5-nitrophenyl)trifluoroborate is a useful research compound. Its molecular formula is C7H4BF3KNO4 and its molecular weight is 273.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium (3-carboxy-5-nitrophenyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (3-carboxy-5-nitrophenyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactions de couplage croisé Suzuki-Miyaura
Le trifluoroborate de potassium (3-carboxy-5-nitrophényl) est un réactif précieux dans les réactions de couplage croisé Suzuki-Miyaura . Ces réactions sont essentielles pour la formation de liaisons carbone-carbone, un processus fondamental dans la synthèse de divers composés organiques. La stabilité et la réactivité des trifluoroborates de potassium les rendent supérieurs aux acides boroniques et aux esters traditionnels, offrant une voie plus efficace pour la synthèse de produits pharmaceutiques, de polymères et de molécules organiques complexes.
Recherche en protéomique
Ce composé est un produit spécialisé utilisé dans la recherche en protéomique . La protéomique implique l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Le trifluoroborate de potassium (3-carboxy-5-nitrophényl) peut être utilisé dans l'identification et la quantification des protéines, ainsi que dans l'investigation des interactions protéine-protéine, qui sont cruciales pour comprendre les processus biologiques et les mécanismes des maladies.
Synthèse énantiosélective
Le composé joue un rôle important dans la synthèse énantiosélective des α-aminoesters par la réaction multicomposante de Petasis borono-Mannich . Cette méthode permet la production d'α-aminoesters optiquement actifs avec des rendements et des énantiosélectivités modérés à bons. Ces esters sont des précurseurs importants pour la synthèse des α-aminoacides, qui sont les éléments constitutifs des protéines et largement utilisés en chimie médicinale.
Époxydation des liaisons insaturées
Les trifluoroborates de potassium, y compris le trifluoroborate de potassium (3-carboxy-5-nitrophényl), sont utilisés dans l'époxydation des liaisons insaturées . Cette réaction est cruciale pour la synthèse des époxydes, qui sont des intermédiaires précieux dans la production de produits pharmaceutiques et de produits chimiques fins. Le processus bénéficie de la stabilité du composé et de sa résistance aux conditions oxydantes.
Développement de réactifs au bore
Le composé contribue au développement de nouveaux réactifs au bore pour les réactions de couplage croisé . En offrant une alternative stable et réactive aux sources de bore traditionnelles, il élargit la boîte à outils disponible aux chimistes pour créer des molécules complexes, conduisant potentiellement à la découverte de nouveaux médicaments et matériaux.
Méthodologie de synthèse organique
Enfin, le trifluoroborate de potassium (3-carboxy-5-nitrophényl) est impliqué dans l'avancement de la méthodologie de synthèse organique . Sa stabilité et sa compatibilité avec les groupes fonctionnels en font un réactif polyvalent dans diverses transformations organiques, aidant au développement de nouvelles voies de synthèse et à l'amélioration des voies existantes.
Propriétés
IUPAC Name |
potassium;(3-carboxy-5-nitrophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF3NO4.K/c9-8(10,11)5-1-4(7(13)14)2-6(3-5)12(15)16;/h1-3H,(H,13,14);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWVLQBUGXHWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF3KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660111 | |
| Record name | Potassium (3-carboxy-5-nitrophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-76-6 | |
| Record name | Borate(2-), (5-carboxylato-3-nitrophenyl)trifluoro-, potassium hydrogen (1:1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (3-carboxy-5-nitrophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)

![4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B1450902.png)



![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)






